N-[2-(dimethylamino)pyrimidin-5-yl]pyridine-3-carboxamide
Description
N-[2-(Dimethylamino)pyrimidin-5-yl]pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine-3-carboxamide core linked to a pyrimidine ring substituted with a dimethylamino group at position 2.
Properties
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O/c1-17(2)12-14-7-10(8-15-12)16-11(18)9-4-3-5-13-6-9/h3-8H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGVNUPPKMNKAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]pyridine-3-carboxamide typically involves the nucleophilic aromatic substitution (S_NAr) reaction. One common method involves the reaction of 2,4,5-trichloropyrimidine with commercial 2-isopropoxy-5-methyl-4-(piperdin-4-yl)aniline in the presence of N,N-diisopropylethylamine (DIPEA) in isopropanol at 80°C . This reaction yields the desired pyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)pyrimidin-5-yl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N,N-diisopropylethylamine (DIPEA), isopropanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
N-[2-(dimethylamino)pyrimidin-5-yl]pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)pyrimidin-5-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Analogues
BAY61-3606 (2-[[7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide)
- Core Structure : Imidazo[1,2-c]pyrimidine linked to pyridine-3-carboxamide.
- Key Substituents : 3,4-Dimethoxyphenyl group on the imidazo-pyrimidine ring.
- Biological Activity : Syk kinase inhibitor; reduces neuroinflammation in LPS-induced models .
Complex II Inhibitors (A.3.32–A.3.39)
- Core Structure : Pyridine-3-carboxamide with substituted indan rings.
- Key Substituents : Difluoromethyl on pyridine; varied alkyl/aryl groups on indan (e.g., ethyl, isobutyl).
- Biological Activity : Fungicidal agents targeting mitochondrial complex II .
- Comparison : The absence of difluoromethyl in the target compound suggests distinct physicochemical properties, possibly limiting agrochemical utility but favoring pharmaceutical applications.
Quinoline-Based Analogs ()
- Example Compound: N-(2-(3-Cyano-6-nitro-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-5-yl)-4-(dimethylamino)benzamide.
- Core Structure: Quinoline linked to pyrimidine and benzamide.
- Key Substituents: Nitro, cyano, and tetrahydrofuran-3-yl-oxy groups on quinoline.
- Biological Activity : Likely kinase inhibitors (e.g., anticancer applications) .
Structural Comparison Table
Key Research Findings
- Complex II Inhibitors: Substituent variations (e.g., difluoromethyl vs. dimethylamino) critically influence lipophilicity and target affinity, underscoring the importance of electronic effects in agrochemical design .
- Quinoline Analogs: The quinoline core’s planar structure enhances DNA intercalation or ATP-binding pocket interactions, a feature absent in the target compound’s pyrimidine-pyridine system .
Biological Activity
N-[2-(dimethylamino)pyrimidin-5-yl]pyridine-3-carboxamide, a compound with a complex structure featuring both pyrimidine and pyridine moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data tables and findings from recent studies.
Structural Characteristics
The molecular formula of this compound is C13H16N4O, with a molecular weight of approximately 244.29 g/mol. Its structure is characterized by a pyrimidine ring substituted with dimethylamino groups and a carboxamide functional group attached to a pyridine ring. This unique arrangement is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 12.5 µg/mL |
| Derivative A | P. aeruginosa | 25 µg/mL |
| Derivative B | K. pneumoniae | 10 µg/mL |
The above table summarizes the antimicrobial efficacy of the compound and its derivatives, highlighting its potential as a lead compound in antibiotic development.
Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects. It has shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play pivotal roles in the inflammatory response.
In Vitro COX Inhibition
| Compound | IC50 (µM) | Comparison with Celecoxib (IC50 = 0.04 µM) |
|---|---|---|
| This compound | 0.05 ± 0.01 | Comparable |
| Derivative C | 0.03 ± 0.02 | More potent |
| Derivative D | 0.06 ± 0.01 | Similar potency |
The inhibition of COX enzymes suggests that this compound could be beneficial in treating inflammatory diseases such as arthritis or other conditions characterized by chronic inflammation .
Anticancer Activity
In addition to its antimicrobial and anti-inflammatory properties, this compound has demonstrated anticancer activity against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer).
Cytotoxicity Assay Results
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HepG2 | <10 | High |
| A549 | <10 | High |
| Normal Cells (LO2) | >100 | Low |
The results indicate that the compound exhibits potent anti-proliferative effects against cancer cells while showing low cytotoxicity towards normal cells, suggesting a favorable therapeutic index .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of several derivatives of this compound against clinical isolates of bacteria. The study found that certain derivatives had significantly lower MIC values compared to standard antibiotics, indicating their potential as novel antimicrobial agents.
- Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory mechanisms of the compound through in vivo models of inflammation, demonstrating a significant reduction in paw edema in carrageenan-induced models, comparable to established NSAIDs like indomethacin .
- Anticancer Activity Assessment : A comprehensive evaluation of the anticancer properties revealed that the compound induced apoptosis in cancer cell lines through caspase activation pathways, suggesting a mechanism that could be exploited for therapeutic purposes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
